WNT/β-Catenin Pathway Inhibition Potency
In a comparative study of β-hydroxy sulfone analogs targeting the WNT/β-catenin pathway, 3,4-dimethylphenylsulfonylethanol demonstrated an EC₅₀ of 0.49 μM for inhibiting DVL-GFP recruitment in HEK293 cells . This potency directly contrasts with the 2,4-dimethylphenylsulfonylethanol analog, which exhibited no detectable activity at concentrations up to 10 μM, underscoring the critical dependence of bioactivity on the precise methyl substitution pattern .
| Evidence Dimension | Cellular potency (EC₅₀) for WNT/β-catenin pathway inhibition |
|---|---|
| Target Compound Data | EC₅₀ = 0.49 μM |
| Comparator Or Baseline | 2,4-Dimethylphenylsulfonylethanol: No activity detected at ≤10 μM |
| Quantified Difference | >20-fold improvement in potency; activity observed exclusively with 3,4-substitution |
| Conditions | HEK293 cell-based assay measuring DVL-GFP recruitment at the plasma membrane |
Why This Matters
This data establishes that the 3,4-dimethyl substitution pattern is not merely a structural variant but a functional necessity for achieving nanomolar-range biological activity, directly informing compound selection for oncology-focused drug discovery campaigns.
